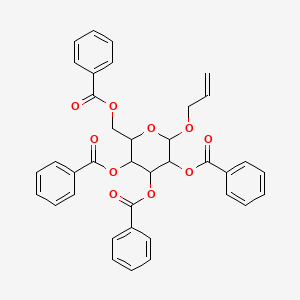

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride. The allyl group is then introduced at the anomeric position through a glycosylation reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production. This includes the use of efficient protecting group strategies and high-yielding glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for deprotection.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Deprotected glucopyranosides or fully reduced derivatives.

Substitution: Glucopyranosides with different protecting groups or functionalized derivatives.

Scientific Research Applications

Chemistry:

- Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

- Intermediate in the synthesis of other protected sugars and glycosides .

Biology:

- Studied for its potential role in biological systems as a glycosyl donor.

- Used in the synthesis of glycosylated compounds for biological assays .

Medicine:

- Potential applications in drug development, particularly in the synthesis of glycosylated drugs.

- Investigated for its role in modifying the pharmacokinetics of drugs through glycosylation .

Industry:

- Used in the production of specialty chemicals and fine chemicals.

- Intermediate in the synthesis of complex organic molecules for various industrial applications .

Mechanism of Action

The mechanism of action of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its role as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules through glycosylation reactions. This process is facilitated by the presence of the allyl group, which activates the anomeric carbon for nucleophilic attack .

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with a galactose backbone.

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.

2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar structure but with acetyl protecting groups instead of benzyl groups.

Uniqueness:

- The presence of the allyl group at the anomeric position makes Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside unique compared to its analogs. This allyl group enhances its reactivity and makes it a valuable intermediate in glycosylation reactions .

Biological Activity

Structure

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside is derived from hexopyranose with four benzoyl groups attached. This structural modification enhances its lipophilicity and stability, which may contribute to its biological activities.

Physical Properties

- Molecular Formula : C_{34}H_{28}O_{10}

- Molecular Weight : 596.58 g/mol

- Appearance : White to light yellow solid

- Melting Point : Approximately 90 °C

Antimicrobial Effects

Research has indicated that glycosides exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of commonly used antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, demonstrating a dose-dependent response. The ability to reduce oxidative stress may contribute to its protective effects against cellular damage.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial properties against pathogenic bacteria.

- Findings : The compound exhibited significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL for different bacterial strains.

-

Antioxidant Study :

- Objective : To assess the antioxidant capacity using DPPH and ABTS assays.

- Results : The compound showed a strong ability to reduce DPPH radicals with an IC50 value of 25 µg/mL.

-

Inflammation Model :

- Objective : To investigate anti-inflammatory effects in LPS-stimulated macrophages.

- Outcome : Treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Scavenging Free Radicals : Functional groups in the molecule donate electrons to free radicals, neutralizing them.

- Inhibition of Signaling Pathways : By modulating inflammatory pathways, it reduces the expression of inflammatory mediators.

Properties

CAS No. |

6207-45-0 |

|---|---|

Molecular Formula |

C37H32O10 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

(3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |

InChI |

InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2 |

InChI Key |

BNWKZSZXVMUNIH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.